molecular formula C15H24N2OS B102624 Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- CAS No. 16531-46-7

Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-

Cat. No. B102624
CAS RN: 16531-46-7
M. Wt: 280.4 g/mol
InChI Key: BYOUTAKPVFWPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- (BDAPT) is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which are responsible for the removal of acetyl groups from histone proteins. HDAC inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The purpose of

Mechanism Of Action

Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- acts as a potent inhibitor of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis, all of which are important mechanisms in cancer treatment.

Biochemical And Physiological Effects

Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in various cancer cell lines. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has also been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One advantage of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- is its potent HDAC inhibitory activity, which makes it a useful tool for studying the role of HDAC enzymes in various biological processes. However, one limitation of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-. Another area of interest is the evaluation of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the potential therapeutic applications of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- in neurodegenerative disorders and other diseases.

Synthesis Methods

Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- can be synthesized using a multi-step process that involves the reaction of p-isopropoxythiophenol with 3-dimethylaminopropylamine, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been extensively studied for its potential therapeutic applications in various diseases. HDAC inhibition has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, all of which are important mechanisms in cancer treatment. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to be a potent inhibitor of HDAC enzymes, and has been evaluated in preclinical studies for its anticancer activity.
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has also been studied for its potential neuroprotective effects. HDAC inhibition has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to improve cognitive function in a mouse model of Alzheimer's disease, and has been suggested as a potential therapeutic agent for the treatment of this disorder.

properties

CAS RN

16531-46-7

Product Name

Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-

Molecular Formula

C15H24N2OS

Molecular Weight

280.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-4-propan-2-yloxybenzenecarbothioamide

InChI

InChI=1S/C15H24N2OS/c1-12(2)18-14-8-6-13(7-9-14)15(19)16-10-5-11-17(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,16,19)

InChI Key

BYOUTAKPVFWPMT-UHFFFAOYSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C(=NCCCN(C)C)S

SMILES

CC(C)OC1=CC=C(C=C1)C(=S)NCCCN(C)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=S)NCCCN(C)C

Other CAS RN

16531-46-7

synonyms

N-[3-(Dimethylamino)propyl]-p-isopropoxythiobenzamide

Origin of Product

United States

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